1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea
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Overview
Description
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-chloro-4-fluoroaniline, which is then reacted with an appropriate isocyanate to form the urea linkage.
Cyclization: The intermediate is then subjected to cyclization reactions to introduce the pyridazinone moiety. This step often involves the use of reagents like hydrazine or its derivatives under controlled conditions.
Final Assembly: The final step involves the coupling of the chlorofluorophenyl group with the pyridazinone-containing intermediate to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea linkage.
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)carbamate: Similar structure but with a carbamate group instead of the urea linkage.
Uniqueness
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(6-oxopyridazin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN4O2/c14-10-8-9(3-4-11(10)15)18-13(21)16-6-7-19-12(20)2-1-5-17-19/h1-5,8H,6-7H2,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJZSDIVHHPQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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